molecular formula C11H12N2S B2545737 2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro- CAS No. 17452-19-6

2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro-

Cat. No. B2545737
CAS RN: 17452-19-6
M. Wt: 204.29
InChI Key: SDODQNCFRUBDJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various imidazole derivatives, including those with a 2,6-dimethylphenyl group, has been explored through different methods. For instance, 1,3-dihydroimidazole-2-thiones were desulfurized to afford 1H-imidazoles, which could be further modified to produce 2-hydroxymethyl derivatives . Another approach utilized a novel nanostructured molten salt, [2,6-DMPyH]C(NO2)3, to catalyze the synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives under solvent-free conditions, highlighting the method's efficiency and green chemistry aspects . Additionally, the synthesis of 1,3-dimethyl(5H,7H)imidazo[4,5-d]pyrimidine-2,4,6-trithione was achieved through a reaction involving carbon disulfide and a series of other reagents, showcasing an unusual reversible formation of a dimethylamine salt .

Molecular Structure Analysis

The molecular structures of the synthesized imidazole derivatives were characterized using various spectroscopic techniques. For example, the structure of 1-(2,6-dimethyl-4-bromophenyl)imidazole was confirmed by 1H NMR . X-ray crystallography was employed to establish the structures of adducts formed from reactions of 1,4,5-trisubstituted imidazole-2-thiones with electrophilic reagents .

Chemical Reactions Analysis

Imidazole-2-thiones exhibit ambivalent nucleophilicity, reacting with electrophiles either via the sulfur atom or the N(3)-atom. This dual reactivity was demonstrated in reactions with dimethyl acetylenedicarboxylate and phenylisocyanate, yielding different types of adducts . The reactivity of these compounds can be further manipulated through various synthetic routes to produce a wide range of derivatives with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized imidazole derivatives are closely related to their molecular structures. The novel nanostructured molten salt used as a catalyst in one synthesis method was characterized by a suite of techniques, including IR, 1H NMR, 13C NMR, mass spectroscopy, XRD, SEM, TEM, TG, and DTG analyses, to understand its properties and reusability . The oxidation behavior of thiono derivatives of imidazoles was studied, providing insights into their chemical properties and potential for further functionalization .

Scientific Research Applications

Overview of Imidazole Derivatives

Imidazole derivatives, including "2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro-", play a significant role in medicinal chemistry due to their diverse pharmacological activities. The comprehensive review by Shareef et al. (2019) highlights the therapeutic versatility of imidazole[2,1-b]-thiazoles, which are promising moieties in the development of new derivatives exhibiting a wide range of pharmacological activities. This review covers aspects aimed at inspiring medicinal chemists towards the design and development of imidazole-based compounds for clinical applications (Shareef, Khan, Babu, & Kamal, 2019).

Imidazole Derivatives as Antitumor Agents

Another area of interest is the antitumor activity of imidazole derivatives. The review by Iradyan et al. (2009) discusses various imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and 4-nitro-5-thioimidazole, for their potential as antitumor drugs. Some of these compounds have advanced to preclinical testing stages, indicating the potential of imidazole derivatives in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Antimicrobial Activities of Imidazole

The antimicrobial properties of imidazole derivatives are also noteworthy. A literature review on the antimicrobial activities of imidazole suggests its use as a raw material in the pharmaceutical industry for the manufacturing of anti-fungal drugs and as intermediaries in the synthesis of some pesticides and insecticides. This indicates the broad spectrum of imidazole's application beyond just medicinal chemistry, extending its utility to microbial resistance and the development of new strains of organisms (2022).

Antioxidant Capacity and Imidazole Derivatives

The role of imidazole derivatives in antioxidant capacity is explored in the context of ABTS/PP Decolorization Assay. This assay, one of the most abundant antioxidant capacity assays, involves reactions with the ABTS radical cation. The review by Ilyasov et al. (2020) discusses the reaction pathways and how certain imidazole derivatives can interact with ABTS, highlighting the need for further studies to elucidate the specificity and relevance of these interactions for antioxidant capacity (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Mechanism of Action

In the field of medicine, it is used as a drug percutaneous absorber with significant effects . In the field of high polymers, it can promote the mixing of raw materials and catalysts, improve the chemical properties, thermal properties, and mechanical properties of polymers .

Safety and Hazards

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice . It is harmful in contact with skin and if swallowed . It is irritating to eyes and skin . There is a risk of serious damage to the eyes .

Future Directions

1,3-Dimethyl-2-imidazolidinone is widely used in the synthesis of fine chemicals such as chemicals, medicine, pesticides, dyes, etc . It is also used in organic synthesis, high polymer synthesis, electrolyte of high-energy batteries, inkjet ink, water-based ink, catalyst, drug enhancer, special detergent additives . In the United States, Western Europe, and Japan, it is industrially used in many reactions in chemical drugs, agricultural chemicals, and fine chemical synthesis .

properties

IUPAC Name

3-(2,6-dimethylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-4-3-5-9(2)10(8)13-7-6-12-11(13)14/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDODQNCFRUBDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Imidazole-2-thione, 1-(2,6-dimethylphenyl)-1,3-dihydro-

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